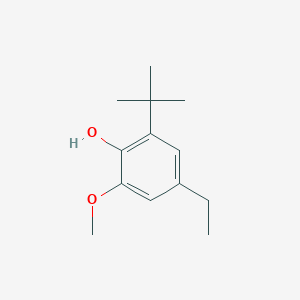

2-(tert-Butyl)-4-ethyl-6-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-tert-butyl-4-ethyl-6-methoxyphenol |

InChI |

InChI=1S/C13H20O2/c1-6-9-7-10(13(2,3)4)12(14)11(8-9)15-5/h7-8,14H,6H2,1-5H3 |

InChI Key |

YXYXPKJEOGRJCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)OC)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Tert Butyl 4 Ethyl 6 Methoxyphenol

Novel Synthetic Routes for 2-(tert-Butyl)-4-ethyl-6-methoxyphenol

The synthesis of a polysubstituted phenol (B47542) such as this compound necessitates a carefully designed strategy to control the regiochemistry of the substitution on the aromatic ring. Direct, single-step syntheses are often challenging due to the competing directing effects of the hydroxyl, tert-butyl, ethyl, and methoxy (B1213986) groups. Therefore, multi-step synthetic sequences are generally required, starting from more readily available precursors.

Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in achieving the desired 2,4,6-substitution pattern with high regioselectivity. Several plausible routes can be envisaged, starting from differently substituted phenol precursors.

One potential strategy commences with a precursor already possessing the ortho-tert-butyl and ortho-methoxy functionalities, such as 2-tert-butyl-6-methoxyphenol . The subsequent introduction of the ethyl group at the 4-position, which is para to the hydroxyl group and meta to the other substituents, is a key step. A common method for this transformation is the Friedel-Crafts acylation followed by a reduction. For instance, acylation with acetyl chloride in the presence of a Lewis acid catalyst would introduce an acetyl group at the 4-position. This intermediate, 4-acetyl-2-(tert-butyl)-6-methoxyphenol , can then be reduced to the target compound using methods like the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction. vedantu.comwikipedia.orgbyjus.com

An alternative regioselective approach begins with 4-ethyl-2-methoxyphenol (B121337) . chemicalbook.comacs.org The challenge then becomes the selective introduction of a tert-butyl group at the 6-position (ortho to the hydroxyl group). Direct Friedel-Crafts tert-butylation of phenols can be difficult to control, often leading to a mixture of ortho- and para-isomers, as well as poly-alkylated products. nih.gov However, methods for ortho-selective tert-butylation of phenols have been developed, often employing specific catalysts like aluminum phenoxide or modified zeolites to direct the bulky tert-butyl group to the less sterically hindered ortho position. ed.ac.ukgoogle.comgoogle.com

A third strategy could involve starting with a precursor like 2-bromo-6-tert-butylphenol and introducing the ethyl and methoxy groups sequentially. For example, a Suzuki or other cross-coupling reaction could be employed to introduce the ethyl group at the 4-position, followed by a nucleophilic aromatic substitution or a copper-catalyzed reaction to introduce the methoxy group at the 6-position. A patented process for the synthesis of the related compound 2-tert-butyl-4-methoxyphenol (B74144) from 4-bromo-2-tert-butylphenol (B178157) highlights the feasibility of substitution at the 4-position of a pre-brominated tert-butylphenol.

| Starting Material | Key Transformation(s) | Intermediate(s) | Target Compound |

| 2-tert-Butyl-6-methoxyphenol | 1. Friedel-Crafts Acylation2. Clemmensen/Wolff-Kishner Reduction | 4-Acetyl-2-(tert-butyl)-6-methoxyphenol | This compound |

| 4-Ethyl-2-methoxyphenol | Ortho-selective tert-butylation | - | This compound |

| 2-Bromo-6-tert-butylphenol | 1. Cross-coupling (e.g., Suzuki)2. Methoxylation | 2-Bromo-4-ethyl-6-tert-butylphenol | This compound |

Biocatalytic Synthesis Pathways

While traditional organic synthesis provides the most direct routes, biocatalytic methods offer potential for milder and more selective transformations. Enzymes such as laccases and tyrosinases have been shown to catalyze the ortho-hydroxylation of alkylphenols to form the corresponding catechols. ed.ac.uk A hypothetical biocatalytic route to a precursor of this compound could involve the enzymatic hydroxylation of a disubstituted phenol. For instance, if 2-(tert-butyl)-4-ethylphenol were a substrate for such an enzyme, it could potentially be converted to 2-(tert-butyl)-4-ethylcatechol . Subsequent selective O-methylation of one of the hydroxyl groups would then be required to yield the final product. The regioselectivity of the enzymatic hydroxylation and the subsequent selective methylation would be critical challenges to overcome in such a pathway.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the multi-step synthesis of this compound is highly dependent on the optimization of each reaction step. Key parameters include the choice of catalyst and the solvent system, which can significantly influence both the yield and the regioselectivity of the transformations.

Catalyst Screening and Performance Evaluation

The selection of an appropriate catalyst is crucial, particularly for the Friedel-Crafts reactions. In the acylation of 2-tert-butyl-6-methoxyphenol, a variety of Lewis acids could be screened.

For the ortho-selective tert-butylation of 4-ethyl-2-methoxyphenol, catalyst choice is paramount. Traditional Lewis acids often favor para-alkylation. However, catalysts that can coordinate with the phenolic hydroxyl group, such as aluminum phenoxide, have been shown to direct alkylation to the ortho position. google.com Solid acid catalysts, including certain zeolites and sulfonic acid-functionalized mesoporous materials, have also demonstrated high ortho-selectivity in phenol alkylation, offering the additional benefits of easier separation and potential recyclability. ed.ac.uk

| Reaction | Catalyst Type | Potential Catalysts | Desired Outcome |

| Friedel-Crafts Acylation | Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | High yield of 4-acetyl-2-(tert-butyl)-6-methoxyphenol |

| Ortho-selective tert-butylation | Lewis Acid / Solid Acid | Aluminum phenoxide, Modified Zeolites (e.g., MTW-x-SO₃H), Sulfonic acid resins | High regioselectivity for 6-tert-butylation of 4-ethyl-2-methoxyphenol |

| Cross-Coupling | Transition Metal | Palladium complexes, Nickel complexes | Efficient coupling of a bromo-precursor with an ethyl or methoxy source |

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of chemical reactions, particularly those involving charged intermediates or polar transition states, such as Friedel-Crafts reactions. chemicalbook.com The solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the position of chemical equilibria.

In Friedel-Crafts acylation, the polarity of the solvent can affect the regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents tend to favor the kinetic product, while polar solvents can lead to the thermodynamic product. chemicalbook.com For the synthesis of this compound, a systematic screening of solvents with varying polarities could be undertaken to optimize the yield and regioselectivity of the acylation and alkylation steps. Solvents commonly used in Friedel-Crafts reactions include carbon disulfide, nitrobenzene, and chlorinated hydrocarbons. The effect of the solvent on the rate and mechanism of reactions involving phenols with free radicals has also been noted to be significant, which could be relevant in potential side reactions. google.com

| Reaction Step | Solvent Polarity | Potential Solvents | Expected Influence |

| Friedel-Crafts Acylation | Non-polar to Polar | Carbon disulfide, Dichloromethane, Nitrobenzene | Influence on regioselectivity (kinetic vs. thermodynamic control) and catalyst activity. |

| Nucleophilic Substitution | Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Facilitation of substitution reactions involving charged nucleophiles. |

| Reduction Reactions | Aprotic/Protic | Toluene, Ethylene glycol, Ethanol | Depends on the specific reduction method (e.g., Clemmensen vs. Wolff-Kishner). |

Temperature and Pressure Parameterization

The synthesis of substituted phenols like this compound typically involves electrophilic aromatic substitution, such as Friedel-Crafts alkylation. jk-sci.comquora.com The temperature and pressure for such reactions are critical parameters that influence reaction rate, selectivity, and yield.

For the tert-butylation of phenols, reaction temperatures can vary significantly based on the catalyst and reactants used. For instance, the alkylation of phenol with tert-butanol (B103910) using solid acid catalysts is often conducted at temperatures ranging from 70°C to 160°C. researchgate.netacs.org In one study, the tert-butylation of phenol with tert-butanol over H-β zeolite was investigated at temperatures from 50°C to 70°C, with higher temperatures favoring faster conversion. acs.org Another process involving a hierarchical porous silica-alumina material utilized a reaction temperature of 145°C (418 K). mdpi.com Gas-phase alkylation reactions using an alcohol may require even higher temperatures, typically between 300°C and 450°C. google.com

Pressure is another key variable, especially in gas-phase reactions or when using volatile reactants like isobutylene (B52900). wikipedia.org For liquid-phase reactions, the pressure is often maintained to keep the reactants in the liquid state at the desired temperature. In syntheses utilizing supercritical fluids like carbon dioxide as a solvent alternative, pressure significantly impacts reactant solubility and catalyst performance; an optimal pressure of 10 MPa was reported for the tert-butylation of phenol at 130°C. acs.org Post-reaction purification, commonly involving vacuum distillation, also relies on precise temperature and pressure control to separate the product from unreacted starting materials and byproducts.

Table 1: Representative Temperature and Pressure Parameters in Phenol Alkylation Reactions

| Reaction Type | Reactants | Catalyst | Temperature Range | Pressure | Reference |

|---|---|---|---|---|---|

| Liquid-Phase Alkylation | Phenol, tert-Butanol | [HIMA]OTs (Ionic Liquid) | 50-70°C | Atmospheric | acs.org |

| Liquid-Phase Alkylation | Phenol, tert-Butanol | Ga-FSM-16 | 160°C | Not Specified | researchgate.net |

| Supercritical Fluid Alkylation | Phenol, tert-Butanol | H-Y Zeolite | 130°C | 10 MPa (CO₂) | acs.org |

| Gas-Phase Alkylation | Phenol, Alcohol | Iron/Silicon/Chromium/Germanium Oxide | 300-450°C | 0.5-40 kg/cm² (gauge) | google.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial processes. Key areas of focus include the use of safer solvents (or their elimination), maximizing atom economy, and minimizing waste.

Traditional Friedel-Crafts alkylations often employ volatile and hazardous organic solvents. A greener alternative is the use of solvent-free reaction conditions. rsc.org This approach not only reduces environmental impact but can also simplify product purification. Solid-state reactions, where reactants are ground together, sometimes with a solid catalyst, represent a viable solvent-free method for reactions like O-alkylation of phenols. daneshyari.com For the C-alkylation step, solid acid catalysts such as zeolites, clays, or supported metal oxides can facilitate the reaction between a phenol and an alkene (e.g., isobutylene) or alcohol (e.g., tert-butanol) under solvent-free or neat conditions. whiterose.ac.uk These catalysts are often easily separable and recyclable, further enhancing the green credentials of the process.

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the desired product. A hypothetical synthesis of this compound via the direct alkylation of 4-ethylguaiacol with isobutylene demonstrates excellent atom economy.

Reaction: C₉H₁₂O₂ (4-ethylguaiacol) + C₄H₈ (isobutylene) → C₁₃H₂₀O₂ (this compound)

In this ideal addition reaction, all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. acs.org

Table 2: Atom Economy Calculation for the Ideal Synthesis of this compound

| Reactant | Formula | Molar Mass (g/mol) |

|---|---|---|

| 4-Ethylguaiacol | C₉H₁₂O₂ | 152.19 |

| Isobutylene | C₄H₈ | 56.11 |

| Total Reactant Mass | 208.30 | |

| Product | Formula | Molar Mass (g/mol) |

| This compound | C₁₃H₂₀O₂ | 208.30 |

| Total Product Mass | 208.30 | |

| Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 | ||

| 100% |

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can be achieved by using continuous flow reactors instead of batch reactors. Flow chemistry can offer better temperature and pressure control, leading to improved safety and selectivity, and can facilitate the use of solid catalysts.

Waste in chemical synthesis arises from byproducts, unreacted starting materials, and the use of solvents and reagents during reaction and purification. Key strategies to minimize waste in the production of this compound include:

Catalyst Choice : Using recyclable solid acid catalysts instead of single-use, corrosive liquid acids like sulfuric acid or aluminum chloride eliminates the need for neutralization steps that generate large amounts of salt waste. whiterose.ac.uk

Improving Selectivity : Phenol alkylation can produce various isomers (e.g., para- vs. ortho-alkylation) and poly-alkylated products. mdpi.com Optimizing reaction conditions (temperature, pressure, reactant ratios) and catalyst choice can enhance selectivity towards the desired 2-tert-butyl isomer, thereby reducing the formation of unwanted byproducts that constitute waste. justia.com

Solvent Reduction and Recycling : Implementing solvent-free methods or using greener solvents that can be easily recovered and recycled significantly reduces the waste stream. daneshyari.com Industrial wastewater from such processes often contains residual phenols, and bioremediation or adsorption techniques can be employed to treat this effluent before discharge. kuwaitjournals.orgnih.govmagnusconferences.com

Derivatization and Analogue Synthesis of this compound

The functional groups of this compound, particularly the phenolic hydroxyl group, provide a site for further chemical modification to synthesize a range of analogues and derivatives with potentially new or enhanced properties.

The phenolic hydroxyl group is a versatile handle for derivatization. Common transformations include esterification and etherification. nih.gov

Esterification : Phenols can be converted to esters by reacting them with acyl chlorides or acid anhydrides. libretexts.orggoogle.com Due to the steric hindrance from the adjacent tert-butyl group, the reactivity of the hydroxyl group in this compound might be reduced. However, the use of more reactive acylating agents or converting the phenol to its more nucleophilic phenoxide salt (by treatment with a base like sodium hydroxide) can facilitate the reaction. libretexts.org This modification can be used to produce a variety of ester derivatives.

Etherification : The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method to produce ethers. This would allow for the introduction of various alkyl or aryl groups at the oxygen atom, leading to a diverse library of ether analogues. Solvent-free methods for O-alkylation have also been developed, offering a greener route to these derivatives. daneshyari.com

These derivatization strategies are crucial for creating new molecules for various applications, including as antioxidants or as intermediates in the synthesis of more complex structures. google.comnih.gov

Table 3: Potential Derivatives from Modification of the Phenolic Hydroxyl Group

| Derivative Type | Reactant | Potential Product Name | Potential Structure |

|---|---|---|---|

| Ester | Acetyl Chloride | 2-(tert-Butyl)-4-ethyl-6-methoxyphenyl acetate |  |

| Ester | Benzoyl Chloride | 2-(tert-Butyl)-4-ethyl-6-methoxyphenyl benzoate |  |

| Ether | Methyl Iodide | 1-(tert-Butyl)-5-ethyl-2,3-dimethoxybenzene |  |

| Ether | Benzyl Bromide | 1-(Benzyloxy)-2-(tert-butyl)-4-ethyl-6-methoxybenzene |  |

Note: The structures are illustrative representations.

Compound Index

Substituent Effects on Reactivity and Electronic Structure

The reactivity and electronic landscape of this compound are dictated by the cumulative influence of its four substituents on the aromatic ring: a hydroxyl (-OH), a tert-butyl (-C(CH₃)₃), an ethyl (-CH₂CH₃), and a methoxy (-OCH₃) group.

The bulky tert-butyl group at the ortho-position (C2) relative to the hydroxyl group provides significant steric hindrance. vinatiorganics.comvinatiorganics.com This steric shield is a defining feature of hindered phenol antioxidants, as it kinetically protects the hydroxyl group and the resulting phenoxyl radical, enhancing its stability and preventing rapid, uncontrolled side reactions. vinatiorganics.compartinchem.com

Table 1: Influence of Substituents on the Properties of the Phenolic Ring

| Substituent | Position | Electronic Effect | Primary Influence on Reactivity |

| Hydroxyl (-OH) | C1 | Strong Activator, Ortho/Para Director | Primary site for oxidation and radical scavenging; strongly activates the ring for electrophilic substitution. |

| tert-Butyl (-C(CH₃)₃) | C2 | Weak Activator, Ortho/Para Director | Provides steric hindrance, stabilizing the phenoxyl radical; directs electrophiles away due to bulk. nih.gov |

| Ethyl (-CH₂CH₃) | C4 | Weak Activator, Ortho/Para Director | Contributes to electron density; its para position is key in directing substitution patterns. |

| Methoxy (-OCH₃) | C6 | Strong Activator, Ortho/Para Director | Enhances antioxidant activity by stabilizing the radical; strongly activates the ring. cdnsciencepub.com |

Synthesis of Heteroatom-Containing Analogues

Introducing heteroatoms such as nitrogen, sulfur, or phosphorus into the structure of this compound can create analogues with modified physical, chemical, and biological properties. Synthetic strategies generally involve leveraging the reactivity of the phenolic hydroxyl group or the activated aromatic ring.

Nitrogen-Containing Analogues: The Mannich reaction is a classic method for introducing aminomethyl groups into phenols. Reacting this compound with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in the presence of a suitable catalyst would likely yield a nitrogen-containing derivative, with substitution occurring at the sterically accessible and electronically activated C5 position. google.com

Sulfur-Containing Analogues: Thioether derivatives can be synthesized by reacting the phenol with a sulfenyl chloride or by direct reaction with sulfur and a base. For instance, reaction with sulfur dichloride (SCl₂) could lead to the coupling of two phenol units through a sulfur bridge.

Phosphorus-Containing Analogues: Phosphorylation can be achieved by reacting the phenoxide ion (formed by deprotonation with a base) with a phosphorus electrophile like phosphoryl chloride (POCl₃) or a chlorophosphate. This would result in a phosphate (B84403) ester, a common motif in biologically active molecules. Recent research has also explored the synthesis of hybrid molecules combining hindered phenols with phosphonate (B1237965) moieties to enhance specific biological activities. mdpi.com

Polymerization Initiator Synthesis from this compound

While hindered phenols like this compound are primarily known as antioxidants that inhibit polymerization by terminating radical chains, they can be chemically modified to function as polymerization initiators. partinchem.comuvabsorber.com This dual functionality is of interest in creating polymers with built-in antioxidant properties.

The most common approach is to functionalize the hydroxyl group. For example, the phenol can be converted into an initiator for Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

ATRP Initiator Synthesis: The phenolic hydroxyl group can be reacted with an acyl halide containing a halogen atom alpha to the carbonyl group, such as 2-bromoisobutyryl bromide. This esterification reaction attaches an ATRP initiating site to the phenol.

Grafting onto Polymers: Another strategy involves incorporating the phenolic moiety into a polymer backbone. This can be done by first synthesizing a polymerizable derivative of the phenol, for instance, by attaching a methacrylate (B99206) or styrenic group, and then copolymerizing this monomer with other monomers. mdpi.com

Conjugate Formation with Biological Ligands

The covalent attachment of phenolic compounds to biological macromolecules like proteins can enhance the properties of both molecules, creating conjugates with improved antioxidant activity or new functionalities. rsc.orgnih.gov Several methods are available for forming such conjugates with this compound.

Enzymatic Grafting: Enzymes like laccases or peroxidases can oxidize the phenol to its corresponding phenoxyl radical. mdpi.com This highly reactive radical can then covalently bond to nucleophilic amino acid residues on a protein surface, such as the thiol group of cysteine or the amino group of lysine. nih.gov

Free Radical-Mediated Grafting: Free radicals can be generated in the system using initiators like AIBN or by methods such as gamma-irradiation. These radicals can abstract the hydrogen from the phenolic hydroxyl group, generating the phenoxyl radical, which then couples with the protein. nih.gov

Alkaline Method: Under alkaline conditions and in the presence of oxygen, phenols can auto-oxidize to form quinone intermediates. nih.govnih.gov These electrophilic quinones can then react with nucleophilic sites on proteins via a Michael addition-type mechanism to form stable covalent bonds. nih.gov

Table 2: Common Methods for Phenol-Protein Conjugation

| Method | Mechanism | Key Reagents/Conditions | Resulting Linkage |

| Enzymatic Grafting | Phenol oxidation to phenoxyl radical, followed by reaction with protein nucleophiles. | Laccase, Peroxidase, H₂O₂ | C-S (Cysteine), C-N (Lysine) |

| Free Radical Grafting | Radical-induced formation of phenoxyl radical, followed by coupling. | AIBN, Persulfates, Irradiation | C-C, C-O, C-N bonds |

| Alkaline Method | Oxidation of phenol to electrophilic quinone, followed by Michael addition. | High pH (e.g., >9), Oxygen | C-S (Cysteine), C-N (Lysine) |

These conjugation strategies can be used to attach this compound to various biological ligands, potentially improving their stability and imparting antioxidant capabilities. rsc.org

Reaction Mechanisms of this compound

Oxidation Mechanisms and Radical Scavenging Pathways

The primary role of this compound as an antioxidant is defined by its ability to intercept and neutralize destructive free radicals. The principal mechanism is Hydrogen Atom Transfer (HAT). vinatiorganics.comuvabsorber.com

Initiation: A free radical (R•) in the system attacks a substrate, but in the presence of the phenol (ArOH), it preferentially reacts with it.

Scavenging (HAT): The phenol donates its hydroxyl hydrogen atom to the free radical, thus neutralizing it (R-H). This process forms a resonance-stabilized phenoxyl radical (ArO•). ArOH + R• → ArO• + R-H

Stabilization of the Phenoxyl Radical: The resulting phenoxyl radical from this compound is exceptionally stable. The unpaired electron is delocalized across the aromatic ring and the oxygen atom. Crucially, the bulky ortho-tert-butyl group provides steric hindrance, preventing the radical from easily participating in further chain-propagating reactions. vinatiorganics.com The ortho-methoxy group also contributes to stabilization through resonance.

Termination: The stabilized phenoxyl radical can be terminated in several ways, such as reacting with another radical to form a non-radical species or undergoing dimerization to form stable quinone-type structures. researchgate.netstabilization-technologies.com

The efficiency of this compound as a radical scavenger is enhanced by the electron-donating methoxy and alkyl groups, which weaken the O-H bond, facilitating the initial hydrogen atom donation. nih.govwwjmrd.com

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating hydroxyl and methoxy groups. byjus.com The outcome of such reactions is governed by the directing effects of the existing substituents.

Directing Effects:

-OH (C1): Strongest activating group, ortho, para-director.

-OCH₃ (C6): Strong activating group, ortho, para-director.

-C(CH₃)₃ (C2): Weak activating group, ortho, para-director.

-CH₂CH₃ (C4): Weak activating group, ortho, para-director.

Positional Analysis for Electrophilic Attack:

Position 3: Ortho to the -OCH₃ group and meta to the -OH group. Activated.

Position 5: Ortho to the -CH₂CH₃ group and para to the -OCH₃ group. Also ortho to the -OH group (via the C6-C5 bond). This position is highly activated by multiple substituents.

Steric Considerations: The positions adjacent to the bulky tert-butyl group (C1 and C3) are sterically hindered.

Predicted Outcome: The most probable site for electrophilic substitution is the C5 position. It is electronically activated by being para to the strong activating -OCH₃ group and ortho to the strongest activating -OH group. Furthermore, it is the least sterically hindered position on the ring. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield the 5-substituted product predominantly. libretexts.orglibretexts.org For example, bromination with Br₂ in a non-polar solvent would likely yield 2-(tert-Butyl)-5-bromo-4-ethyl-6-methoxyphenol. byjus.com

Nucleophilic Reactions Involving the Phenolic Moiety

The phenolic hydroxyl group of this compound is the primary site for nucleophilic reactions. However, the presence of a bulky tert-butyl group at the ortho position introduces significant steric hindrance, which can influence the rate and feasibility of these reactions compared to unhindered phenols. The methoxy group, also in an ortho position, further contributes to the electronic and steric environment of the reactive site.

O-Alkylation (Etherification):

A common nucleophilic reaction of phenols is O-alkylation to form ethers. The Williamson ether synthesis is a classic method for this transformation. mdpi.com This reaction typically involves the deprotonation of the phenol with a strong base to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide.

For this compound, the reaction would proceed as follows:

Deprotonation: The phenolic proton is acidic and can be removed by a strong base, such as sodium hydride (NaH) or a metal hydroxide, to form the corresponding sodium or potassium phenoxide.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether. acs.org

The steric hindrance from the ortho-tert-butyl group can make the phenoxide a less effective nucleophile, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or the use of a phase-transfer catalyst) to achieve reasonable yields. nih.gov The choice of alkyl halide is also crucial; primary alkyl halides are preferred as secondary and tertiary halides are more prone to elimination reactions. acs.org

O-Acylation (Esterification):

Esterification of the phenolic hydroxyl group is another important nucleophilic reaction. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylation agent. Similar to O-alkylation, the steric hindrance around the hydroxyl group in this compound can slow down the rate of acylation. In some cases, a Friedel-Crafts acylation might occur on the aromatic ring if a Lewis acid catalyst is used, but O-acylation is generally favored under basic or neutral conditions. nih.gov

Kinetics and Thermodynamics of Reaction Pathways

Factors Influencing Reaction Kinetics:

The rate of nucleophilic reactions involving the phenolic moiety is primarily influenced by:

Steric Hindrance: The bulky tert-butyl group ortho to the hydroxyl group presents a significant steric barrier to the approach of electrophiles, thereby decreasing the reaction rate. vinatiorganics.com This is a dominant factor in hindered phenols.

Electronic Effects: The methoxy group at the other ortho position is an electron-donating group, which increases the electron density on the phenolic oxygen, potentially enhancing its nucleophilicity. However, this effect is often overshadowed by the steric hindrance. The ethyl group at the para position is a weak electron-donating group.

Solvent: The choice of solvent can significantly impact reaction rates by stabilizing the transition state. Polar aprotic solvents are often preferred for SN2 reactions like the Williamson ether synthesis. researchgate.net

Leaving Group: In reactions like the Williamson ether synthesis, the nature of the leaving group on the alkyl halide affects the rate (I > Br > Cl).

Studies on the alkylation of similar phenols, such as 2,6-di-tert-butylphenol, have shown that the reaction can proceed via an ion chain mechanism, and the reaction rates can be influenced by the presence of solvent additives. scispace.com

Thermodynamic Considerations:

The thermodynamics of phenol reactions are influenced by factors such as bond dissociation energies and the stability of the resulting products.

O-H Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a key thermodynamic parameter. Electron-donating groups generally lower the BDE, making the phenol more susceptible to hydrogen atom abstraction. While specific data for this compound is unavailable, studies on substituted phenols provide a range of BDE values. nist.govmdpi.com

Acidity (pKa): The acidity of the phenol determines the ease of formation of the phenoxide ion, which is crucial for many nucleophilic reactions. Electron-withdrawing groups typically increase acidity (lower pKa), while electron-donating groups decrease it. The steric hindrance from the tert-butyl group can also affect the solvation of the phenoxide ion, thereby influencing its effective acidity in solution. Thermodynamic studies on the ionization of various substituted phenols have been conducted, providing insights into the free energy, enthalpy, and entropy of this process. rsc.orgrsc.org

The table below presents thermodynamic data for the ionization of some substituted phenols to illustrate the effect of substituents. It is important to note that this data is for analogous compounds and not for this compound itself.

Table 1: Thermodynamic Parameters for the Ionization of Substituted Phenols in Aqueous Solution

| Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Phenol | 57.3 | 23.4 | -113 |

| o-Cresol | 58.6 | 22.2 | -122 |

| p-Cresol | 58.2 | 22.6 | -119 |

| o-Chlorophenol | 49.0 | 20.9 | -94 |

Data adapted from studies on the thermodynamics of phenol ionization. rsc.org

The following table shows kinetic data for the reaction of various substituted phenols with hydroxyl radicals, providing a comparison of reactivity. Again, this data is for illustrative purposes due to the absence of specific data for the target compound.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenols with •OH

| Compound | Second-Order Rate Constant (kPhCs,OH) (M-1s-1) |

|---|---|

| Phenol | (1.2 ± 0.1) x 1010 |

| 4-Methoxyphenol | (1.1 ± 0.1) x 1010 |

| 2,4-Dimethylphenol | (1.3 ± 0.1) x 1010 |

| 2,6-Dimethoxyphenol | (9.8 ± 0.9) x 109 |

Data from a study on the aqueous OH oxidation of substituted phenolic compounds. mdpi.com

Advanced Spectroscopic and Spectrometric Elucidation of 2 Tert Butyl 4 Ethyl 6 Methoxyphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of 2-(tert-Butyl)-4-ethyl-6-methoxyphenol. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to map out the precise connectivity and spatial relationships of the atoms within the molecule.

While specific NMR data for this compound is not extensively available in the public domain, data for structurally similar compounds like 2,6-di-tert-butyl-4-ethylphenol (B146436) and 2,6-di-tert-butyl-4-methoxyphenol (B167138) can provide valuable insights into the expected chemical shifts. nih.govchemicalbook.com For instance, in 2,6-di-tert-butyl-4-ethylphenol, the aromatic protons typically appear around 7.00 ppm, while the ethyl group protons show signals at approximately 2.62 ppm (CH₂) and 1.22 ppm (CH₃). nih.gov The bulky tert-butyl groups exhibit a characteristic singlet around 1.44 ppm. nih.gov In the ¹³C NMR spectrum of this analogue, the aromatic carbons resonate in the range of 124-152 ppm, with the tert-butyl carbons appearing around 34 ppm (quaternary) and 30 ppm (methyl). nih.gov For 2,6-di-tert-butyl-4-methoxyphenol, the methoxy (B1213986) group protons would be expected in the region of 3.7-4.0 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 110 - 130 |

| Phenolic OH | 4.5 - 5.5 | - |

| Methoxy (OCH₃) | 3.7 - 4.0 | 55 - 60 |

| Ethyl (CH₂) | 2.5 - 2.8 | 28 - 32 |

| Ethyl (CH₃) | 1.1 - 1.4 | 15 - 18 |

| tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | 34 - 36 (quaternary), 29 - 31 (methyl) |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the structure of this compound, a combination of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, COSY would show correlations between the protons of the ethyl group (the CH₂ and CH₃ protons), and potentially weak long-range couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on their attached protons. For example, the aromatic C-H carbons would be identified by their correlation to the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the tert-butyl protons to the adjacent aromatic carbons and the quaternary carbon of the tert-butyl group itself. Similarly, correlations from the methoxy protons to the attached aromatic carbon would confirm its position.

Solid-State NMR Studies of this compound Congeners

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. While specific ssNMR studies on this compound are not readily found, research on related hindered phenols demonstrates the utility of this technique. ssNMR can be used to study polymorphism (the existence of different crystal forms), which can influence the physical properties of the compound. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which are crucial for understanding the packing and stability of the crystalline material.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and investigating the conformational properties of this compound. tandfonline.com

Normal Mode Analysis and Vibrational Assignments

The vibrational spectrum of a molecule is determined by its normal modes of vibration. ijaemr.com For this compound, key vibrational modes include:

O-H Stretch: A broad band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. researchgate.net Its position and shape can be indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and ethyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: These vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region of both FTIR and Raman spectra.

C-O Stretch: The phenolic C-O stretching vibration is expected in the 1200-1300 cm⁻¹ region. The C-O stretch of the methoxy group will also appear in this vicinity.

O-H Bend: The in-plane bending of the O-H group is often found around 1300-1400 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies and aid in the assignment of experimental spectra. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Phenolic O-H Stretch | 3200 - 3600 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-O Stretch (Phenolic) | 1200 - 1300 | FTIR |

| C-O Stretch (Methoxy) | 1000 - 1100 | FTIR |

Temperature-Dependent Vibrational Spectroscopy

Studying the vibrational spectra of this compound at different temperatures can provide valuable information about conformational changes and intermolecular interactions. For instance, changes in the O-H stretching band can reveal alterations in hydrogen bonding strength and dynamics. Temperature-dependent studies can also be used to monitor phase transitions and study the thermal stability of the compound. Research on similar phenolic compounds has shown that temperature variations can lead to shifts in vibrational frequencies and changes in band intensities, reflecting the dynamic nature of the molecular structure. researchgate.net

Advanced Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For this compound (MW = 208.3 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 208. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₃H₂₀O₂).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for hindered phenols like the target compound include:

Loss of a methyl group (•CH₃): This is a very common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. This would result in a fragment ion at m/z 193 ([M-15]⁺).

Loss of an ethyl group (•C₂H₅): Cleavage of the ethyl group from the aromatic ring would produce a fragment at m/z 179 ([M-29]⁺).

Loss of a methoxy group (•OCH₃): This would result in a fragment at m/z 177 ([M-31]⁺).

McLafferty Rearrangement: While less common for this specific structure, related compounds can undergo rearrangements.

Advanced MS techniques like tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to differentiate between isomers. For example, the fragmentation of a related compound, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), shows characteristic fragments resulting from cleavage of the methylene (B1212753) bridge and loss of the alkyl substituents. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 208 | [C₁₃H₂₀O₂]⁺ | Molecular Ion [M]⁺ |

| 193 | [C₁₂H₁₇O₂]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 177 | [C₁₂H₁₇O]⁺ | Loss of a methoxy radical (•OCH₃) |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure DeterminationThere are no published crystal structures or crystallographic data for this compound, which would define its three-dimensional atomic arrangement in the solid state.

Until such research is conducted and published, a detailed and scientifically rigorous article on the advanced spectroscopic and spectrometric elucidation of this compound cannot be produced.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Chiral Analogues

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules. wikipedia.org The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum. However, the introduction of a chiral center or an element of axial chirality into its derivatives would give rise to enantiomeric pairs. The characterization and differentiation of these enantiomers would rely heavily on chiroptical techniques.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.org An achiral molecule absorbs both forms of light equally, resulting in a null signal. A chiral molecule, however, will absorb one circularly polarized component more than the other at specific wavelengths corresponding to its chromophoric absorptions, leading to a characteristic CD spectrum. The resulting spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) versus wavelength. Enantiomers produce mirror-image CD spectra, a principle known as the Cotton effect, which makes CD an exceptionally powerful tool for determining enantiomeric purity and absolute configuration. nih.gov

Optical Rotatory Dispersion is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. wikipedia.org An ORD spectrum plots this specific rotation ([α]) against the wavelength (λ). Similar to CD, enantiomers exhibit mirror-image ORD curves. ORD and CD are related phenomena (mathematically linked by the Kronig-Kramers transforms) and together provide a comprehensive picture of a molecule's chiroptical properties.

For a hypothetical chiral analogue of this compound, such as one possessing a chiral alkyl side-chain (e.g., 2-(tert-Butyl)-4-(1-hydroxyethyl)-6-methoxyphenol), CD spectroscopy would be used to confirm its enantiomeric nature. The phenolic ring and its substituents act as the chromophore. The electronic transitions of this chromophore, perturbed by the asymmetric environment of the chiral center, would give rise to CD signals.

Hypothetical Circular Dichroism Data

The table below illustrates hypothetical CD data for the (R)- and (S)-enantiomers of a chiral analogue. The sign of the Cotton effect (positive or negative) at a specific wavelength is directly related to the absolute configuration of the enantiomer. For enantiomers, the spectra are expected to be mirror images.

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 300 | +500 | -500 |

| 280 (λmax) | +8,500 | -8,500 |

| 265 (zero crossing) | 0 | 0 |

| 250 (λmin) | -4,200 | +4,200 |

| 230 | +1,500 | -1,500 |

Hypothetical Optical Rotatory Dispersion Data

The ORD spectrum provides complementary information. The specific rotation is measured at various wavelengths, often showing a plain curve far from an absorption band and anomalous dispersion (a "Cotton effect curve") in the region of the chromophore's absorption.

| Wavelength (nm) | (R)-Enantiomer Specific Rotation [α] (degrees) | (S)-Enantiomer Specific Rotation [α] (degrees) |

| 589 (D-line) | +45.5 | -45.5 |

| 450 | +82.0 | -82.0 |

| 350 | +190.8 | -190.8 |

| 300 (peak) | +1250.0 | -1250.0 |

| 275 (trough) | -980.0 | +980.0 |

Another advanced technique is induced circular dichroism (ICD). nih.govcapes.gov.br This occurs when an achiral molecule, like this compound itself, is placed in a chiral environment. This can be achieved by complexation with a chiral host (e.g., cyclodextrins) or through non-covalent interactions with a chiral solvent or additive. nih.gov The interaction induces a conformational preference or electronic perturbation in the achiral molecule, causing it to exhibit a CD signal. This ICD signal can provide valuable information about the nature of the supramolecular interactions and the absolute configuration of the chiral inducing agent. capes.gov.br

Furthermore, vibrational circular dichroism (VCD) could be employed. VCD measures the differential absorption of left and right circularly polarized infrared radiation and can provide detailed structural information about the absolute configuration of chiral molecules in solution, even for those with complex structures. nih.gov

Computational and Theoretical Chemistry Studies of 2 Tert Butyl 4 Ethyl 6 Methoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of many-body systems. It is instrumental in optimizing molecular geometries and predicting the electronic structure and reactivity of compounds like 2-(tert-butyl)-4-ethyl-6-methoxyphenol. While specific DFT studies exclusively focused on this compound are not prominent in the surveyed literature, the principles of DFT application are well-established. Such calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals in molecular chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov

For this compound, analysis of the HOMO-LUMO gap would provide insight into its kinetic stability. Although specific calculated values for this compound are not available in the reviewed literature, a DFT calculation would yield the energies of these orbitals. From these energies, several key quantum chemical descriptors can be calculated to predict its reactivity profile.

Table 1: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud modification. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons to itself. |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and predict how it will interact with other species. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would likely show a significant negative potential around the oxygen atom of the hydroxyl group and the methoxy (B1213986) group, due to the high electronegativity and lone pairs of oxygen. These would be the primary sites for electrophilic interactions. The hydrogen of the phenolic hydroxyl group would exhibit a region of high positive potential, making it a likely site for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.org This method allows for the investigation of charge transfer and intramolecular stabilizing interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, where electron density is delocalized from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor), such as an antibonding orbital (σ*). The energy of these interactions (E(2)) quantifies the stabilization resulting from this delocalization.

An NBO analysis of this compound would detail the hybridization of atoms and the charge distribution across the molecule. It would likely reveal significant stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen atoms into antibonding orbitals of the aromatic ring.

Table 2: Typical Outputs from NBO Analysis

| NBO Parameter | Description |

| Natural Atomic Charges | Provides a more chemically realistic distribution of charge on each atom compared to other methods. |

| Bond Type and Hybridization | Describes the character of bonds (e.g., σ, π) and the spd hybridization of the atomic orbitals forming them. |

| Donor-Acceptor Interactions (E(2)) | Quantifies the stabilization energy from intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals. |

| Lewis Structure Occupancy | Calculates the percentage of the total electron density described by the natural Lewis structure. High percentages (>99%) indicate a good representation. wikipedia.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. escholarship.org These simulations are typically performed using force fields like CHARMM or AMBER. mdpi.commdpi.com

The conformation of a molecule can be significantly influenced by the solvent it is in. MD simulations can model these effects by placing the molecule of interest in a simulated box of solvent molecules (e.g., water) and observing its behavior over time. Parameters such as the root-mean-square deviation (RMSD) can be monitored to assess conformational stability, while the solvent-accessible surface area (SASA) can describe how the molecule is exposed to the solvent. mdpi.com For this compound, simulations in different solvents could predict how its three-dimensional shape and the orientation of its functional groups change in polar versus non-polar environments. However, specific MD studies detailing these effects for this compound were not found in the reviewed literature.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. nih.govmdpi.com It is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates. The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. mdpi.com

While no specific docking studies for this compound were identified, a molecular docking study was conducted on the related compound 4-ethyl-2-methoxyphenol (B121337) , which lacks the tert-butyl group. researchgate.net This study investigated its interaction with the Glucagon-Like Peptide-1 (GLP-1) receptor. The findings indicated that 4-ethyl-2-methoxyphenol could bind to a pocket in the receptor, interacting with several amino acid residues. researchgate.net This suggests that phenolic compounds with this substitution pattern have the potential to interact with this particular biological target. A docking study of this compound into the same receptor would clarify the role of the bulky tert-butyl group in binding affinity and specificity.

Table 3: Docking Results for 4-ethyl-2-methoxyphenol with GLP-1 Receptor researchgate.net

| Compound | Receptor | Binding Free Energy (ΔG) | Interacting Residues |

| 4-ethyl-2-methoxyphenol | GLP-1 Receptor (PDB: 4ZGM) | -6.10 kcal/mol | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 |

In Vitro Mechanistic Investigations of this compound Remain Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed mechanistic studies on the in vitro biological activities of the specific chemical compound this compound are not presently available in published research.

While the broader class of substituted phenolic compounds is well-known for its antioxidant properties, specific experimental data for this compound are conspicuously absent. The requested detailed analysis, focusing on its antioxidant mechanisms and modulation of cellular oxidative stress, could not be compiled as no dedicated studies were identified.

The investigation aimed to populate the following structured outline:

Mechanistic Investigations of 2 Tert Butyl 4 Ethyl 6 Methoxyphenol in in Vitro Biological Systems

Cellular Oxidative Stress Modulation in vitro

Effects on Intracellular ROS Levels in Cell Lines

Extensive searches were conducted to locate research that specifically examined 2-(tert-butyl)-4-ethyl-6-methoxyphenol within these contexts. However, the scientific literature is rich with data on structurally related, but distinct, compounds such as:

2-tert-Butyl-4-methoxyphenol (B74144) (BHA) : A widely studied antioxidant food additive. nih.govcapes.gov.brsigmaaldrich.com

2,6-Di-tert-butyl-4-methylphenol (BHT) : Another common phenolic antioxidant with extensive research on its biological effects. nih.govcapes.gov.br

2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) : A related phenolic compound for which some toxicity and mitochondrial effects have been studied. m-chemical.co.jpnih.gov

These related molecules have been investigated for their ability to inhibit lipid peroxidation and interact with various biological systems. nih.gov For instance, the anti-inflammatory activities of BHA and BHT have been explored, showing that their efficacy can be enhanced when used in combination, potentially through synergistic antioxidant effects. nih.gov However, the unique structural attributes of this compound—specifically the combination of a single tert-butyl group at the 2-position, an ethyl group at the 4-position, and a methoxy (B1213986) group at the 6-position—mean that data from its chemical relatives cannot be directly extrapolated. The antioxidant and biological activities of phenolic compounds are highly dependent on their specific substitution patterns.

Without dedicated experimental research on this compound, any discussion of its specific in vitro mechanisms would be speculative. As such, no data tables or detailed findings for the requested subsections can be provided. The scientific community has not yet published research that would fulfill the specific requirements of the requested article.

Mechanisms of Nrf2 Pathway Activation in Cell Culture Models

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. While direct studies on this compound are limited, the mechanisms of Nrf2 activation can be inferred from research on structurally similar phenolic compounds, such as tert-butylhydroquinone (B1681946) (tBHQ) and other alkylated phenols.

The canonical activation of the Nrf2 pathway involves the modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.govnih.gov Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low. nih.govnih.gov Electrophilic compounds can react with specific cysteine sensors on Keap1, leading to a conformational change in the Keap1 protein. nih.gov This alteration disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. nih.gov

Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and detoxification. researchgate.net

It is hypothesized that this compound, or its metabolites, may act as an electrophile, capable of modifying Keap1 cysteines and thereby activating the Nrf2 pathway in a manner analogous to other phenolic activators. Studies on tBHQ, a metabolite of the related antioxidant butylated hydroxyanisole (BHA), have shown it to be a potent inducer of the Nrf2 pathway in various cell culture models, including vascular smooth muscle cells and macrophages. frontiersin.org Research on other alkyl catechols has also demonstrated robust induction of Nrf2 target genes. researchgate.net

Table 1: Proposed Steps in Nrf2 Pathway Activation by this compound (Hypothetical)

| Step | Description | Key Proteins Involved |

| 1. Cellular Uptake | The lipophilic nature of the compound allows it to cross the cell membrane. | - |

| 2. (Optional) Metabolic Activation | The compound may be metabolized by cellular enzymes to form a more reactive electrophilic species. | Cytochrome P450s |

| 3. Keap1 Modification | The electrophilic form of the compound covalently modifies critical cysteine residues on Keap1. | Keap1 |

| 4. Nrf2 Stabilization | Modification of Keap1 prevents it from targeting Nrf2 for proteasomal degradation. | Nrf2, Keap1 |

| 5. Nuclear Translocation | Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. | Nrf2 |

| 6. ARE Binding & Gene Transcription | In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes. | Nrf2, small Maf proteins, ARE |

Mechanistic Toxicology Studies in vitro

Mechanistic toxicology studies aim to elucidate the molecular events that underlie the adverse effects of chemical compounds. For this compound, in vitro studies on related phenolic compounds provide insights into its potential molecular targets and pathways of cellular perturbation.

Investigation of Molecular Targets and Pathways of Cellular Perturbation in Cell Lines

Based on studies of similar phenolic antioxidants, the potential molecular targets of this compound could be involved in inflammatory and cellular stress response pathways. For instance, research on the structurally related antioxidants BHA and butylated hydroxytoluene (BHT) has shown that they can modulate inflammatory responses in cell lines. In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, combinations of BHA and BHT have been observed to inhibit the expression of key inflammatory genes such as Cox2 and Tnfa. nih.gov This suggests that this compound might also interact with components of the NF-κB signaling pathway, which is a critical regulator of inflammation.

Furthermore, the pro-oxidant or antioxidant behavior of phenolic compounds is often concentration-dependent and cell-type specific. At certain concentrations, these compounds can induce cellular stress, leading to the activation of stress-responsive pathways like the MAPK signaling pathway, which can, in turn, influence Nrf2 activation. researchgate.net

Table 2: Potential Molecular Targets and Perturbed Pathways by this compound in Cell Lines (Inferred from Related Compounds)

| Potential Molecular Target | Cellular Pathway | Potential Effect | Cell Line Model (from related studies) |

| Keap1 | Nrf2 Signaling | Activation of antioxidant response | Various cell lines researchgate.netfrontiersin.org |

| IκB kinase (IKK) | NF-κB Signaling | Inhibition of pro-inflammatory gene expression | RAW264.7 macrophages nih.gov |

| MAP Kinases (e.g., ERK, JNK, p38) | MAPK Signaling | Modulation of cellular stress responses and Nrf2 activation | HepG2 cells researchgate.net |

Interactions with Cellular Components (e.g., DNA, Proteins, Lipids)

The chemical structure of this compound, featuring a hydroxyl group on a benzene (B151609) ring, suggests a propensity for interaction with various cellular macromolecules.

Interaction with DNA: Direct covalent binding to DNA is a significant mechanism of toxicity for many compounds. However, for phenolic antioxidants, a more likely mode of interaction is indirect, through the modulation of oxidative stress. Computational studies on related compounds like 2,4-di-tert-butylphenol (B135424) have shown that they can act as potent scavengers of hydroxyl radicals. biomedres.usresearchgate.net By neutralizing these reactive oxygen species (ROS), such phenols can protect DNA from oxidative damage, which is a known driver of mutagenesis and cellular injury. biomedres.usnih.gov Therefore, it is plausible that this compound primarily interacts with DNA by reducing the levels of damaging ROS in the cellular environment.

Interaction with Proteins: As discussed in the context of Nrf2 activation, the primary protein interaction anticipated for this compound is the covalent modification of thiol-rich proteins like Keap1. The electrophilic nature, either inherent or acquired through metabolism, would facilitate such interactions. This reactivity is not limited to Keap1 and could extend to other proteins with reactive cysteine residues, potentially altering their function and leading to various cellular effects.

Interaction with Lipids: Phenolic antioxidants are well-known for their ability to inhibit lipid peroxidation. The lipophilic character of this compound allows it to partition into cellular membranes. Within the lipid bilayer, the phenolic hydroxyl group can donate a hydrogen atom to chain-propagating peroxyl radicals, thus terminating the lipid peroxidation chain reaction. This antioxidant activity helps to maintain membrane integrity and function.

Table 3: Summary of Potential Interactions with Cellular Components

| Cellular Component | Type of Interaction | Potential Consequence |

| DNA | Indirect (ROS scavenging) | Protection against oxidative damage biomedres.usresearchgate.net |

| Proteins | Covalent modification of cysteine residues | Alteration of protein function (e.g., Keap1 inactivation) nih.gov |

| Lipids | Hydrogen atom donation to peroxyl radicals | Inhibition of lipid peroxidation |

Environmental Fate and Transformation Pathways of 2 Tert Butyl 4 Ethyl 6 Methoxyphenol

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of phenolic compounds from aquatic and terrestrial environments. This process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of photons by the 2-(tert-Butyl)-4-ethyl-6-methoxyphenol molecule, leading to its excitation and subsequent chemical transformation. The presence of the aromatic ring and hydroxyl group makes the molecule susceptible to UV radiation. Upon absorption of light energy, the phenolic hydroxyl group can undergo homolytic cleavage to generate a phenoxyl radical.

Indirect photolysis is often a more significant degradation pathway in natural waters. This process is mediated by photosensitizers, such as dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions, which absorb solar radiation and produce highly reactive oxygen species (ROS). These ROS, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals, can then react with and degrade this compound. The reaction with hydroxyl radicals is typically the most important indirect photolysis pathway for phenolic compounds, leading to the formation of hydroxylated and ring-cleavage products.

The degradation of other substituted phenols, such as 2,6-di-tert-butyl-4-methylphenol, has been shown to be susceptible to photolysis. acs.org It is anticipated that this compound would follow similar pathways, likely leading to the formation of benzoquinones and other simpler phenolic compounds through the cleavage of its substituent groups. acs.org

The rate of photodegradation of this compound is influenced by several environmental factors:

Sunlight Intensity: Higher intensity of solar radiation, particularly in the UV spectrum, accelerates the rate of both direct and indirect photolysis.

pH: The pH of the surrounding medium can affect the speciation of the phenol (B47542) (phenolic vs. phenolate (B1203915) form), which can alter its light absorption properties and reactivity with photochemically generated species.

Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, promoting indirect photolysis. However, at high concentrations, DOM can also act as a light screen, reducing the penetration of UV radiation and thus slowing down direct photolysis.

Nitrate and Nitrite: These ions can absorb sunlight and generate hydroxyl radicals, thereby enhancing the rate of indirect photodegradation.

Temperature: Higher water temperatures can increase the rates of secondary reactions following the initial photochemical step.

Table 1: Potential Photodegradation Products of this compound

| Product Class | Potential Compounds | Formation Pathway |

| Benzoquinones | 2-(tert-Butyl)-6-methoxy-1,4-benzoquinone | Oxidation of the parent compound |

| Simpler Phenols | 4-Ethyl-2-methoxyphenol (B121337) | Cleavage of the tert-butyl group |

| 2-(tert-Butyl)-6-methoxyphenol | Cleavage of the ethyl group | |

| Ring-Cleavage Products | Aliphatic acids and aldehydes | Further oxidation of benzoquinones and other intermediates |

Biodegradation Pathways in Environmental Matrices

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the ultimate removal of this compound from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing phenolic compounds.

The degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01 demonstrates the ability of bacteria to metabolize compounds with bulky hydrophobic groups, suggesting that the tert-butyl and ethyl groups on the target compound would not preclude its biodegradation. nih.gov A microbial consortium has also been shown to effectively degrade ethyl-tert-butyl ether (ETBE), indicating the capability of microorganisms to handle both ethyl and tert-butyl substitutions. nih.gov

The initial steps in the biodegradation of phenolic compounds typically involve hydroxylation of the aromatic ring, followed by ring cleavage. For this compound, the initial attack could be the demethylation of the methoxy (B1213986) group to form a catechol-like structure. Catechols are common intermediates in the degradation of aromatic compounds and are susceptible to ring cleavage by dioxygenase enzymes.

Based on the degradation pathways of similar compounds, potential biodegradation metabolites of this compound could include:

Hydroxylated derivatives: Formed by the addition of hydroxyl groups to the aromatic ring.

Catechols and protocatechuates: Resulting from demethylation and further oxidation.

Ring-cleavage products: Such as muconic acids and their derivatives, leading to intermediates of central metabolic pathways like the Krebs cycle.

Dealkylated phenols: Resulting from the removal of the tert-butyl or ethyl group.

The enzymatic transformation of this compound is expected to be initiated by monooxygenases or dioxygenases. These enzymes introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage.

Key enzymes involved in the degradation of phenolic compounds include:

Phenol Hydroxylases: These enzymes catalyze the ortho-hydroxylation of phenols to form catechols.

Catechol Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of catechols. There are two main types:

Catechol 1,2-dioxygenase: Catalyzes ortho-cleavage.

Catechol 2,3-dioxygenase: Catalyzes meta-cleavage.

Laccases and Peroxidases: These are extracellular enzymes produced by fungi that can oxidize a wide range of phenolic compounds. Tyrosinase is another enzyme that can oxidize phenols to oligomers. scielo.br

The presence of bulky substituents like the tert-butyl group can influence the rate and pathway of enzymatic degradation. In some cases, these groups can sterically hinder the enzyme's active site, leading to slower degradation rates.

Table 2: Key Enzymes in the Biodegradation of Phenolic Compounds

| Enzyme Class | Function | Example Organisms |

| Monooxygenases | Introduction of one oxygen atom (e.g., hydroxylation) | Pseudomonas spp. |

| Dioxygenases | Cleavage of the aromatic ring | Pseudomonas spp., Bacillus spp. |

| Laccases | Oxidation of phenolic and non-phenolic compounds | White-rot fungi (Trametes versicolor, Phanerochaete chrysosporium) |

| Peroxidases | Oxidation of a broad range of substrates | White-rot fungi, Horseradish |

| Tyrosinases | Oxidation of phenols to quinones and subsequent polymerization | Agaricus bisporus, various bacteria and fungi |

Chemical Oxidation and Reduction in Aquatic Environments

The structural characteristics of this compound, featuring an electron-donating hydroxyl group and activating alkyl and methoxy substituents on the aromatic ring, render it susceptible to oxidative degradation. Conversely, under anaerobic conditions, reductive transformations can become significant degradation pathways.

Reactions with Environmentally Relevant Oxidants (e.g., ozone, hydroxyl radicals)

In sunlit surface waters and during water treatment processes, highly reactive oxygen species such as ozone (O₃) and hydroxyl radicals (•OH) are key drivers of the transformation of organic micropollutants.

Ozonation is another critical oxidation process. The reaction of ozone with phenolic compounds can occur through two primary mechanisms: a direct reaction with molecular ozone and an indirect reaction with hydroxyl radicals produced from ozone decomposition. The hydroxyl group and the activating substituents on this compound make it highly susceptible to ozone attack. Studies on similar phenolic compounds, such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452), have shown that ozonation can lead to the formation of various oxidation products. researchgate.net These can include other phenols, quinones, and carboxylic acids resulting from the cleavage of the aromatic ring. researchgate.net For instance, the ozonation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in the presence of a catalyst resulted in the formation of 3,5-bis(1,1-dimethylethyl)phenol and various smaller organic acids, indicating the breakdown of the parent molecule. researchgate.net It is plausible that the ozonation of this compound would follow similar pathways, leading to the formation of quinone-like structures and, upon further oxidation, ring-cleavage products.

Table 1: Predicted Reactivity and Transformation Products of this compound with Environmental Oxidants

| Oxidant | Predicted Reactivity | Potential Transformation Products |

| Hydroxyl Radical (•OH) | High | Hydroxylated derivatives, phenoxy radicals, ring-opening products (e.g., carboxylic acids) |

| Ozone (O₃) | High | Quinone-like structures, hydroxylated derivatives, ring-cleavage products (e.g., smaller organic acids) |

Reductive Transformation Pathways

In anaerobic environments, such as sediments and anoxic zones of water bodies, reductive transformation pathways can play a role in the degradation of phenolic compounds. The presence of substituents on the phenolic ring significantly influences the potential for and pathways of anaerobic degradation. Generally, increased substitution on the phenol ring can lead to greater resistance to microbial degradation. nih.gov

For substituted phenols, anaerobic degradation can proceed through several initial steps, including dehydroxylation, dealkylation, and demethoxylation, before the aromatic ring is cleaved. Research on the anaerobic biodegradation of methoxyphenols has shown that the methoxy group can be transformed into a hydroxyl group. nih.gov This suggests that a potential initial transformation step for this compound could be demethoxylation to form the corresponding catechol derivative.

Furthermore, studies on the degradation of phenols with tert-butyl groups have indicated that dealkylation, the removal of the tert-butyl group, can occur under certain conditions. While specific studies on the reductive dealkylation of this compound were not found, the potential for this pathway exists. Following these initial transformations, the resulting simpler phenolic intermediates would likely enter established anaerobic degradation pathways, ultimately leading to mineralization to methane (B114726) and carbon dioxide under methanogenic conditions. However, it is also noted that highly substituted phenols can be recalcitrant under anaerobic conditions. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 Tert Butyl 4 Ethyl 6 Methoxyphenol in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Advanced Detectors

Chromatographic techniques are the cornerstone for the separation and analysis of phenolic compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed methods, often coupled with highly sensitive detectors for unequivocal identification and quantification.

For non-volatile or thermally labile compounds like many phenols, HPLC is the method of choice. A common approach for 2-(tert-Butyl)-4-ethyl-6-methoxyphenol and related compounds is reverse-phase (RP) HPLC. sielc.comsielc.com In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid to ensure the phenolic hydroxyl group remains protonated. sielc.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the phenol (B47542) structure absorbs UV light, or more advanced mass spectrometry (MS) detectors, which provide structural information and enhanced selectivity.